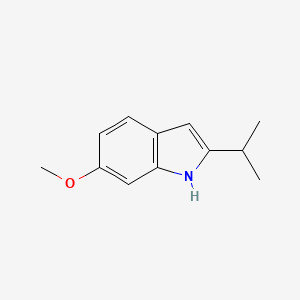

2-Isopropyl-6-methoxy-1H-indole

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

6-methoxy-2-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15NO/c1-8(2)11-6-9-4-5-10(14-3)7-12(9)13-11/h4-8,13H,1-3H3 |

InChI Key |

IYMYTLRFIVAPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(N1)C=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research has demonstrated that indole derivatives, including 2-Isopropyl-6-methoxy-1H-indole, exhibit promising anticancer activity. A study highlighted the ability of synthesized indole derivatives to inhibit the growth of various cancer cell lines, including colorectal and lung cancers. The mechanism involved the regulation of key oncogenes and microRNA expression patterns, suggesting that structural modifications can enhance their efficacy against tumors .

Antimicrobial Effects

The compound has shown potential antimicrobial properties against a range of bacterial strains. Preliminary studies indicate that it disrupts bacterial cell membranes and inhibits metabolic pathways essential for bacterial survival. This suggests a dual mechanism of action that could be leveraged for developing new antimicrobial agents .

Neuroprotective Effects

Investigations into the neuroprotective capabilities of this compound have revealed its potential in treating neurodegenerative diseases such as Alzheimer's. Animal model studies indicated significant improvements in cognitive functions and reductions in neuroinflammation markers following treatment with this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including:

- Alkylation Reactions : Utilizing alkylating agents to introduce isopropyl groups onto indole scaffolds.

- Methoxylation : Employing methanol or methoxy-containing reagents to introduce the methoxy group at the desired position on the indole ring.

These synthetic strategies are crucial for optimizing yield and purity in laboratory settings.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Functional Group Diversity

The structural uniqueness of 2-Isopropyl-6-methoxy-1H-indole lies in its substitution pattern, which differentiates it from other methoxy- and alkyl-substituted indoles:

- 7-Methoxy-1H-indole-3-carboxylic acid (C₁₀H₉NO₃): Features a methoxy group at position 7 and a carboxylic acid at position 3. The polar carboxylic acid group enhances water solubility compared to the nonpolar isopropyl group in the target compound .

- Ethyl 5-methoxyindole-2-carboxylate (C₁₂H₁₃NO₃): Contains a methoxy group at position 5 and an ester at position 2. The ester group increases hydrolytic stability relative to free carboxylic acids, while the substitution pattern alters electronic distribution across the indole ring .

- 6-Fluoroindole (C₈H₆FN): Substituted with fluorine at position 6, a strongly electron-withdrawing group, contrasting with the electron-donating methoxy group in this compound. Fluorine substitution often enhances metabolic stability in pharmaceuticals .

Physicochemical Properties

- Melting Points : 7-Methoxy-1H-indole-3-carboxylic acid exhibits a high melting point (199–201°C) due to hydrogen bonding from the carboxylic acid group, whereas alkyl-substituted indoles like the target compound likely have lower melting points due to reduced crystallinity .

Data Tables

Table 1: Structural and Functional Comparison of Indole Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Isopropyl-6-methoxy-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted indoles often involves Friedel-Crafts alkylation or condensation reactions. For example, 6-methoxyindole derivatives can be synthesized via acid-catalyzed cyclization of substituted anilines or through formyl indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) reacting with aminothiazolones under reflux in acetic acid . Optimization includes adjusting stoichiometric ratios (1.0–1.1 equiv), reaction time (3–5 hours), and temperature (reflux conditions). Purity can be assessed using HPLC (≥95% purity thresholds) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELX (SHELXL/SHELXS) are widely used for refinement, with R factors <0.05 indicating high accuracy . For example, related 6-methoxyindole derivatives (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) have been resolved at 113 K, showing dihedral angles between substituents and the indole core . Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are essential for verifying functional groups and molecular weight .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is effective for initial purification. Recrystallization in ethanol or methanol improves purity, particularly for crystallography-grade samples . For polar impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases can achieve >97% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from variable reaction conditions (e.g., catalyst loading, moisture sensitivity). Systematic studies using design of experiments (DoE) can identify critical factors. For instance, substituent steric effects (e.g., isopropyl vs. methyl groups) may require adjusted equivalents of reagents or prolonged reaction times . Contradictions in biological activity data should be addressed via dose-response assays and controls for metabolic interference .

Q. What strategies are effective for modifying the substituents of this compound to enhance its bioactivity?

- Methodological Answer : Functionalizing the indole core at positions 3 and 5 can alter bioactivity. For example, introducing acetamide or bromine groups via Suzuki-Miyaura coupling improves enzyme inhibition profiles . Methoxy groups at position 6 enhance solubility and receptor binding, as seen in studies on 6-methoxy-1H-indole-3-carbaldehyde derivatives . Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. How does crystallographic data inform the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Crystal packing interactions (e.g., C–H⋯π or π-π stacking) influence solubility and stability. For example, dihedral angles between the indole ring and substituents (e.g., 64.48° in phenyl-substituted analogs) correlate with conformational flexibility and biological potency . SHELXL refinement parameters (e.g., mean C–C bond length = 0.003 Å) ensure structural accuracy for SAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.